molecular formula C15H16ClN3O B5472407 1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-4-yl)ethyl]urea

1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-4-yl)ethyl]urea

Cat. No.: B5472407
M. Wt: 289.76 g/mol
InChI Key: KMBASSIVSZBREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-4-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of both aromatic and heterocyclic rings in its structure suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-4-yl)ethyl]urea typically involves the reaction of 3-chloro-2-methylaniline with an isocyanate derivative of pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-4-yl)ethyl]urea is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The presence of the pyridine ring suggests potential binding to nicotinic acetylcholine receptors or other pyridine-sensitive sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-3-yl)ethyl]urea
  • 1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea
  • 1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-5-yl)ethyl]urea

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-[1-(pyridin-4-yl)ethyl]urea is unique due to the specific positioning of the pyridine ring, which may confer distinct biological activity and chemical reactivity compared to its isomers.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-10-13(16)4-3-5-14(10)19-15(20)18-11(2)12-6-8-17-9-7-12/h3-9,11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBASSIVSZBREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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